molecular formula C16H20N2O2 B2863142 N-(2-nitrophenyl)adamantan-1-amine CAS No. 160917-92-0

N-(2-nitrophenyl)adamantan-1-amine

Cat. No.: B2863142
CAS No.: 160917-92-0
M. Wt: 272.348
InChI Key: QHBZIJTYURZGOY-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The presence of the 2-nitrophenyl group attached to the adamantane core introduces additional functional properties, making this compound an interesting compound for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)adamantan-1-amine typically involves the reaction of 1-adamantylamine with 2-nitrobenzoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 1-adamantylamine and the carbonyl group of 2-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)adamantan-1-amine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: The adamantane core can undergo oxidation reactions, although these are less common due to the stability of the adamantane structure.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products Formed

    Reduction: 2-aminoadamantan-1-amine.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

    Oxidation: Oxidized adamantane derivatives.

Scientific Research Applications

N-(2-nitrophenyl)adamantan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to cross biological membranes.

    Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its rigidity and stability.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)adamantan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The adamantane core provides stability and enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-adamantylamine: Lacks the 2-nitrophenyl group, making it less versatile in terms of functionalization.

    2-nitroadamantane: Contains a nitro group on the adamantane core but lacks the amine functionality.

    N-(2-nitrophenyl)adamantan-2-amine: Similar structure but with the amine group at a different position on the adamantane core.

Uniqueness

N-(2-nitrophenyl)adamantan-1-amine is unique due to the presence of both the 2-nitrophenyl group and the adamantane core, providing a combination of stability, rigidity, and functional versatility. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-(2-nitrophenyl)adamantan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c19-18(20)15-4-2-1-3-14(15)17-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-4,11-13,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBZIJTYURZGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloronitrobenzene (10 g), potassium carbonate (17.5 g) copper (I) iodide (609 mg) and 1-adamantanamine (19.2 g) was heated at 180° under nitrogen for 6 h. The mixture was allowed to cool to room temperature and was adsorbed onto silica. This was chromatographed with hexane-EA (9:1) as eluent to give the title compound (10.86 g) as an orange/brown crystalline solid containing 29% 2-chloronitrobenzene. T.l.c. (99:1 hexane-EA) Rf 0.23
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One

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